Cas no 156632-38-1 (3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one)

3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a versatile indole derivative with a functionalized ethylamine side chain and a methoxy substituent on the aromatic ring. Its structural features make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The presence of both amino and carbonyl groups allows for further derivatization, enabling applications in medicinal chemistry and drug discovery. The methoxy group enhances solubility and modulates electronic properties, facilitating selective reactions. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings. Its well-defined structure supports precise synthetic modifications, making it a preferred choice for advanced chemical applications.
3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one structure
156632-38-1 structure
Product name:3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
CAS No:156632-38-1
MF:C11H14N2O2
MW:206.241
CID:2625686
PubChem ID:370418

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one
    • AKOS017259039
    • 3-(2-aminoethyl)-5-methoxy-indolin-2-one
    • 2H-indol-2-one, 3-(2-aminoethyl)-1,3-dihydro-5-methoxy-, hydrochloride
    • NSC643516
    • STK802235
    • ALBB-013772
    • AKOS000301957
    • FS-2514
    • NCI60_014747
    • 3-(2-aminoethyl)-5-methoxy-2,3-dihydro-1H-indol-2-one
    • BBL029390
    • 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one
    • CHEMBL2008822
    • 156632-38-1
    • 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
    • 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride
    • Inchi: InChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14)
    • InChI Key: BCXJSGVGMWGQEV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 206.105527694Da
  • Monoisotopic Mass: 206.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.4Ų

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
059821-1g
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one
156632-38-1
1g
£300.00 2022-03-01

Additional information on 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

Introduction to 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS No. 156632-38-1)

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one, also known by its CAS number 156632-38-1, is a bioactive compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of indole derivatives, which are widely studied for their potential therapeutic applications. The indole core of this molecule is a common structural motif in many natural products and synthetic drugs, making it a valuable subject for research.

The structure of 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one consists of an indole ring system with a methoxy group at position 5 and an aminoethyl group at position 3. The presence of these substituents contributes to the compound's unique pharmacological properties. Recent studies have highlighted its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

One of the most promising aspects of this compound is its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This finding underscores its potential as a therapeutic agent for inflammatory disorders.

In addition to its anti-inflammatory properties, this compound has also been investigated for its role in regulating cellular energy metabolism. A study conducted by researchers at the University of California revealed that it enhances mitochondrial function and improves energy production in neurons. These findings suggest that it could be a valuable tool in developing treatments for conditions characterized by mitochondrial dysfunction, such as amyotrophic lateral sclerosis (ALS).

The synthesis of 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects on biological systems.

Beyond its pharmacological applications, this compound has also found use in chemical biology as a probe for studying protein-ligand interactions. Its ability to bind to specific receptors with high affinity makes it a valuable tool for drug discovery efforts. Researchers have employed it in high-throughput screening assays to identify novel targets for therapeutic intervention.

In conclusion, 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS No. 156632-38-1) is a versatile compound with a wide range of applications in drug discovery and chemical biology. Its unique structure and bioactivity make it a compelling subject for further research. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound holds great promise for advancing our understanding of complex biological processes and developing innovative therapeutic strategies.

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